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Compound of Interest

Compound Name: 4'-Hydroxy Nimesulide

CAS No.: 109032-22-6

Cat. No.: B023224 Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of 4'-Hydroxy Nimesulide (Metabolite

M1), the primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID)

Nimesulide. Designed for pharmaceutical scientists and bioanalytical researchers, this

document details the critical physicochemical properties—specifically solubility and acid

dissociation constant (pKa)—that govern its pharmacokinetics, formulation stability, and

detection.

4'-Hydroxy Nimesulide retains the pharmacological activity of the parent compound but

exhibits distinct solubility and ionization profiles due to the introduction of a polar hydroxyl

group. Understanding these parameters is essential for developing robust bioanalytical assays

(LC-MS/MS) and interpreting metabolic excretion pathways.[1]

Part 1: Physicochemical Characterization[1][2][3]
Chemical Identity and Structure
The metabolic hydroxylation of Nimesulide occurs at the para position of the phenoxy ring,

resulting in a molecule with two potential ionization centers: the sulfonamide moiety and the

newly introduced phenolic hydroxyl group.
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Property Data

Chemical Name
N-[2-(4-hydroxyphenoxy)-4-

nitrophenyl]methanesulfonamide

CAS Number 109032-22-6

Molecular Formula C₁₃H₁₂N₂O₆S

Molecular Weight 324.31 g/mol

Parent Compound Nimesulide (CAS: 51803-78-2)

Acid Dissociation Constant (pKa)
The pKa value is a critical parameter affecting the drug's ionization state at physiological pH

(7.4), influencing protein binding and membrane permeability.

Primary pKa (Sulfonamide):6.16 ± 0.10 (Predicted/Experimental consensus).[1]

Mechanism:[1] The sulfonamide nitrogen (-NH-SO₂-) is the most acidic center.[1] The

electron-withdrawing nitro group on the benzene ring stabilizes the negative charge of the

conjugate base, making it a weak acid.

Comparison: This is slightly more acidic than the parent Nimesulide (pKa ~6.5).[1] The

addition of the 4'-hydroxyl group on the ether-linked ring exerts a subtle electronic effect,

slightly favoring ionization.

Secondary pKa (Phenolic -OH):~9.5 - 10.5 (Theoretical).[1]

Mechanism:[1] The phenolic hydroxyl group typically ionizes at higher pH levels.[1] At

physiological pH (7.4), this group remains predominantly protonated (neutral), while the

sulfonamide is largely ionized (anionic).[1]

Solubility and Lipophilicity (LogP)
The introduction of the hydroxyl group decreases the lipophilicity of the molecule compared to

the parent drug, facilitating renal excretion.
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LogP (Octanol/Water):2.2 (Experimental/Calculated).

Context: Lower than Nimesulide (LogP ~2.6), indicating higher polarity.[1]

Aqueous Solubility:

Pure Water: Practically insoluble (< 0.02 mg/mL).[1][2]

pH Dependence: Solubility increases significantly at pH > 6.5 due to the ionization of the

sulfonamide group (formation of the water-soluble salt).

Organic Solubility:

High Solubility: Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF).[1]

Moderate Solubility: Acetonitrile, Methanol, Ethanol.[1]

Application: Stock solutions should be prepared in DMSO or Methanol before dilution into

aqueous buffers to prevent precipitation.[1]

Part 2: Experimental Methodologies
Protocol: Preparation of Reference Standards
Objective: To create a stable stock solution for analytical calibration.

Weighing: Accurately weigh 1.0 mg of 4'-Hydroxy Nimesulide reference standard into a 1.5

mL amber microcentrifuge tube (light sensitive).

Dissolution: Add 1.0 mL of DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until

completely dissolved.[1]

Note: Do not use water or low-percentage organic buffers for the initial stock, as

precipitation may occur.[1]

Storage: Store at -20°C. Stability is validated for up to 3 months.

Working Solutions: Dilute the stock with Acetonitrile:Water (50:50 v/v) to reach the desired

calibration range (e.g., 10–1000 ng/mL).[1]
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Protocol: Solubility Determination (Shake-Flask Method)
Objective: To determine equilibrium solubility in various buffers.

Preparation: Add excess solid 4'-Hydroxy Nimesulide (~5 mg) to 2 mL of the target solvent

(e.g., Phosphate Buffer pH 7.4, 0.1 M HCl, Methanol) in a glass vial.

Equilibration: Shake the vials at constant temperature (25°C or 37°C) for 24 hours using an

orbital shaker.

Separation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet undissolved solid.

Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter.

Critical Step: Discard the first 200 µL of filtrate to account for potential drug adsorption to

the filter membrane.[1]

Quantification: Analyze the filtrate by HPLC-UV or LC-MS/MS against a standard curve

prepared in the same solvent.

Bioanalytical Detection (LC-MS/MS Conditions)
Objective: High-sensitivity quantification in plasma.

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[1]

MRM Transitions:

Precursor Ion:m/z 323.0 [M-H]⁻[1]

Product Ion:m/z 245.0 (Loss of methylsulfonyl group)

Mobile Phase:

A: Water + 5 mM Ammonium Formate (pH ~3.5)

B: Acetonitrile[1][3][4]

Gradient: 0-1 min (10% B), 1-4 min (Linear to 90% B), 4-5 min (Hold 90% B).
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Part 3: Visualizations
Metabolic Pathway & Structural Relationship
The following diagram illustrates the biotransformation of Nimesulide to its 4'-Hydroxy

metabolite, highlighting the structural modification sites.

Nimesulide
(Parent Drug)

LogP ~2.6 | pKa ~6.5

CYP450
(Oxidation)

4'-Hydroxy Nimesulide
(Metabolite M1)

LogP ~2.2 | pKa ~6.16

+ OH Group (Para-position) Renal Excretion
(Increased Polarity)

Clearance

Click to download full resolution via product page

Figure 1: Metabolic conversion of Nimesulide to 4'-Hydroxy Nimesulide, showing changes in

physicochemical properties.

Solubility Determination Workflow
A logical flow for determining the solubility profile, ensuring data integrity through filtration and

quantification steps.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b023224?utm_src=pdf-body-img
https://www.benchchem.com/product/b023224?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Nimesulide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Excess Solid 4'-OH Nimesulide

Add Solvent
(Water / Buffer / Organic)

Equilibrate
(24h @ 25°C)

Centrifuge
(10,000 rpm, 10 min)

Filter Supernatant
(0.22 µm PVDF)

Discard Initial 200 µL
(Prevent Adsorption Error) Dilute in Mobile Phase

Quantify via LC-MS/MS
(ESI Negative Mode)

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the experimental determination of equilibrium solubility.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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